Cas no 51415-07-7 (1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)-)
51415-07-7 structure
Product Name:1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)-
CAS-Nr.:51415-07-7
MF:C20H26O3
MW:314.418646335602
CID:372653
PubChem ID:162644
Update Time:2025-04-19
1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)-
- momilactone A
- (6beta,9beta)-6,18-Epoxypimara-7,15-diene-3,18-dione
- 6,18-Epoxypimara-7,15-diene-3,18-dione
- CHEMBL2271029
- (3aR,5aR,8R,10aR,10bR,10cR)-8-Ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-1H-phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione
- 5-Ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione
- C18015
- (3aR,3a1R,5aR,8R,10aR,10bR)-3a,8,10b-Trimethyl-8-vinyl-3a1,5a,7,8,9,10,10a,10b-octahydro-1H-phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione
- LMPR0104080002
- 1H-Phenanthro(10,11-bc)furan-3,4-(2H,3aH)-dione, 8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-, (3aR-(3aalpha,5aalpha,8beta,10abeta,10bbeta,10calpha))-
- SCHEMBL2808327
- UNII-RJG8M9XC9B
- DTXSID70965733
- 6beta,18-epoxy-9beta-pimara-7,15-diene-3,18-dione
- Q27104650
- XM165579
- (1R,2R,5R,9R,12R,16R)-5-ethenyl-1,5,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-ene-11,13-dione
- 3-oxo-9beta-pimara-7,15-dien-19,6beta-olide
- RJG8M9XC9B
- 1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione, 8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-, (3aR,5aR,8R,10aR,10bR,10cR)-
- CHEBI:49191
- Momilacton A
- 51415-07-7
- 3-Oxo-7,15-pimaradien-19,6-olide
-
- Inchi: 1S/C20H26O3/c1-5-18(2)8-6-13-12(11-18)10-14-16-19(13,3)9-7-15(21)20(16,4)17(22)23-14/h5,10,13-14,16H,1,6-9,11H2,2-4H3/t13-,14-,16-,18-,19-,20+/m1/s1
- InChI-Schlüssel: MPHXYQVSOFGNEN-JGHPTVLTSA-N
- Lächelt: O1C([C@@]2(C)C(CC[C@]3(C)[C@@H]4CC[C@](C=C)(C)CC4=C[C@@H]1[C@H]32)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 314.188
- Monoisotopenmasse: 314.188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 1
- Komplexität: 647
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 43.4Ų
Experimentelle Eigenschaften
- Dichte: 1.14
- Siedepunkt: 460.1°C at 760 mmHg
- Flammpunkt: 201.8°C
- Brechungsindex: 1.554
1H-Phenanthro[10,1-bc]furan-3,4(2H,3aH)-dione,8-ethenyl-5a,7,8,9,10,10a,10b,10c-octahydro-3a,8,10b-trimethyl-,(3aR,5aR,8R,10aR,10bR,10cR)- Verwandte Literatur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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